molecular formula C14H14N2O2 B5749008 N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Cat. No.: B5749008
M. Wt: 242.27 g/mol
InChI Key: GPQYWERDPQKJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide: is a synthetic organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide typically involves the Paal–Knorr reaction. This reaction includes the condensation of 3-aminobenzonitrile with 2,5-hexanedione to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile. An aldehyde group is then introduced at the 3-position on the pyrrole ring to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.

Major Products Formed:

    Oxidation: N-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzamide.

    Reduction: N-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Uniqueness: N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide is unique due to the presence of both the formyl and benzamide groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-formyl-2,5-dimethylpyrrol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-13(9-17)11(2)16(10)15-14(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQYWERDPQKJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)C2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.